Isoquinoline-4-carbothioamide
Overview
Description
Isoquinoline-4-carbothioamide is a heterocyclic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic applications and unique chemical properties.
Mechanism of Action
Target of Action
Isoquinoline-4-carbothioamide is a derivative of isoquinoline, a class of organic compounds known as isoquinolines and derivatives . These are aromatic polycyclic compounds containing an isoquinoline moiety, which consists of a benzene ring fused to a pyridine ring .
Mode of Action
Isoquinoline alkaloids, a related class of compounds, are known to exhibit potent broad-spectrum anticancer activity through various mechanisms, including arresting the cell cycle and inducing apoptosis .
Biochemical Pathways
Isoquinoline alkaloids are synthesized from a tyrosine decarboxylated precursor (tyramine or dopamine) which is condensed with a second precursor to form a specific scaffold . The isoquinoline pathway’s enzyme orthologs in other plants showed that genes of the methyltransferase family play a crucial role in the biosynthesis of these compounds .
Pharmacokinetics
At least 38 isoquinoline-based therapeutic drugs are in clinical application or clinical trials, and their chemical structure and pharmacokinetics have been described in detail .
Result of Action
Isoquinoline thiosemicarbazone, a related compound, has been shown to display potent anticancer activity with in vivo efficacy against aggressive leukemias .
Action Environment
It’s known that the synthesis of quinoline derivatives, a related class of compounds, can be influenced by various environmental factors such as the presence of ethanol solvent and heterogeneous catalysis in glacial ch3cooh .
Biochemical Analysis
Biochemical Properties
Isoquinoline-4-carbothioamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form adducts with Lewis acids and protonates to form salts upon treatment with strong acids . These interactions are crucial for its function in biochemical pathways. This compound also exhibits weak basicity, similar to other isoquinoline derivatives, which allows it to participate in various biochemical reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells . These effects are mediated through its interactions with nucleic acids and proteins, leading to changes in gene expression and cellular metabolism. This compound’s impact on cell signaling pathways further underscores its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to nucleic acids and proteins, inhibiting enzyme activity and modulating epigenetic processes . These interactions result in the regulation of various cellular functions, including cell proliferation and apoptosis. This compound’s ability to modulate gene expression through epigenetic mechanisms highlights its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under certain conditions but may degrade over extended periods . Long-term exposure to this compound has been observed to affect cellular function, including changes in cell viability and proliferation . These temporal effects are crucial for understanding the compound’s stability and potential long-term impacts in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to exhibit therapeutic effects, such as neuroprotection and anti-inflammatory properties . At higher doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage effects is essential for determining the therapeutic window and safety profile of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as acetyl CoA carboxylase and fatty acid synthase, influencing metabolic flux and metabolite levels . These interactions are crucial for its role in lipid metabolism and energy homeostasis. This compound’s involvement in these pathways highlights its potential as a modulator of metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation in specific cellular compartments. Understanding the transport and distribution mechanisms of this compound is essential for determining its bioavailability and therapeutic potential .
Subcellular Localization
This compound’s subcellular localization is influenced by targeting signals and post-translational modifications . It is often localized in the cytoplasm and nucleus, where it exerts its effects on cellular functions. The subcellular localization of this compound is crucial for its activity and function, as it determines the specific cellular processes it can modulate .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoquinoline-4-carbothioamide typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of isoquinoline-4-carboxylic acid with thionyl chloride to form isoquinoline-4-carbonyl chloride, which is then treated with ammonium thiocyanate to yield this compound. The reaction conditions often involve refluxing in an appropriate solvent such as dichloromethane or chloroform.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and green chemistry approaches, such as microwave-assisted synthesis, may also be employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions: Isoquinoline-4-carbothioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can yield corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the carbothioamide moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Sulfonyl isoquinoline derivatives.
Reduction: Isoquinoline-4-amine.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Isoquinoline-4-carbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
- Isoquinoline-4-carboxamide
- Isoquinoline-4-carbonitrile
- Isoquinoline-4-sulfonamide
These compounds highlight the versatility of the isoquinoline scaffold and its potential for diverse applications in various fields.
Properties
IUPAC Name |
isoquinoline-4-carbothioamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c11-10(13)9-6-12-5-7-3-1-2-4-8(7)9/h1-6H,(H2,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWLHYGPNPIKPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C(=S)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608057 | |
Record name | Isoquinoline-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
435271-32-2 | |
Record name | Isoquinoline-4-carbothioamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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